molecular formula C25H26BNO2 B1516507 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole CAS No. 1345614-94-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole

Cat. No. B1516507
CAS RN: 1345614-94-9
M. Wt: 383.3 g/mol
InChI Key: NNRXASAONFGWFE-UHFFFAOYSA-N
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Description

The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole” seems to be a complex organic molecule. It likely contains a carbazole group, which is a tricyclic aromatic compound, and a boronic ester group, which is often used in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Fluorescent Probes : The synthesis of near-infrared indole carbazole borate fluorescent probes, which are valuable in chemical sensing and biological imaging, involves derivatives of 9H-carbazole (You-min, 2014) Shen You-min (2014).
  • Electron Donors : Compounds derived from carbazole and phenoxazine, serving as key electron donors for various applications, have been synthesized using a multistep process including alkylation, formylation, bromination, and borylation (Bifari & El-Shishtawy, 2021) Elham N. Bifari & R. El-Shishtawy (2021).

Material Science and Electronics

  • Solar Cell Applications : The synthesis of a novel donor building block for dye-sensitized solar cells (DSSCs) using a carbazole derivative demonstrated enhanced photovoltaic properties, offering new avenues for optimizing DSSC performance (Mikhailov et al., 2020) Maxim S. Mikhailov et al. (2020).
  • High-Molecular-Weight Polymers : The polymerization of carbazole monomers with alkylated dibromocarbazole, under palladium-catalyzed Suzuki polycondensation, produced high-molecular-weight polymers with good solubility and desirable optical, electrochemical, and thermal properties (Fu & Bo, 2005) Yaqin Fu & Zhishan Bo (2005).

Structural and Theoretical Studies

  • Crystal Structure and DFT Studies : The synthesis and characterization of compounds, including density functional theory (DFT) studies, contribute to a deeper understanding of molecular structures and properties (Liao et al., 2022; Wu et al., 2021) T. Liao et al. (2022), Qing-mei Wu et al. (2021).

Organic Electronics and Light Emitting Polymers

  • Luminescent Polymers : The synthesis of conjugated polymers containing carbazole and other units for applications in organic electronics, especially in the context of luminescent materials (Zhu et al., 2007; Liu et al., 2007) Yu Zhu et al. (2007), Ransheng Liu et al. (2007).

Advanced Polymer Synthesis

  • Low Band Gap Polymers : The design and synthesis of N-substituted perylene diimide based low band gap polymers for organic solar cell applications demonstrate the utility of carbazole derivatives in advanced polymer chemistry (Meena et al., 2018) Savita Meena et al. (2018).

Safety and Hazards

While the specific safety and hazards of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole” are not available, similar compounds can cause skin and eye irritation .

Mechanism of Action

The compound also contains a carbazole group and a p-tolyl group. Carbazoles are a class of organic compounds that are recognized for their interesting optical, electronic, and biological properties. They are used in a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals .

The p-tolyl group is a common substituent in organic chemistry and is often used to adjust the solubility, reactivity, or spectroscopic properties of a molecule .

properties

IUPAC Name

9-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BNO2/c1-17-10-13-19(14-11-17)27-22-9-7-6-8-20(22)21-16-18(12-15-23(21)27)26-28-24(2,3)25(4,5)29-26/h6-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRXASAONFGWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole

CAS RN

1345614-94-9
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole

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